molecular formula C8H14N4 B1435034 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2091582-15-7

2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

Cat. No.: B1435034
CAS No.: 2091582-15-7
M. Wt: 166.22 g/mol
InChI Key: SWDRHKOTBYPBNV-UHFFFAOYSA-N
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Description

2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure combining pyrazole and pyrazine rings. The presence of an ethan-1-amine group further enhances its chemical reactivity and potential for various applications.

Biochemical Analysis

Biochemical Properties

2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metabotropic glutamate receptor subtype 2 (mGluR2) as a negative allosteric modulator . This interaction affects the receptor’s ability to bind glutamate, thereby modulating synaptic transmission and neuronal excitability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in A549 lung cancer cells and elevate the levels of integrin beta 4 and reactive oxygen species (ROS) . This indicates its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a negative allosteric modulator of mGluR2, inhibiting the receptor’s activity . This inhibition leads to changes in intracellular signaling pathways, ultimately affecting gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, in animal studies, it has been observed that high doses of the compound can cause significant changes in behavior and physiology . Threshold effects are also noted, where a minimum effective dose is required to observe any significant biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can significantly impact its biological activity . Understanding these pathways is essential for optimizing its use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different tissues can influence its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids, leading to the formation of the desired bicyclic structure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as recrystallization and chromatography, are essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolo[1,5-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine stands out due to its specific interaction with mGluR2 and its potential therapeutic applications in neurological and mood disorders. Its unique combination of the pyrazolo[1,5-a]pyrazine core and the ethan-1-amine group provides a versatile scaffold for further chemical modifications and optimization.

Properties

IUPAC Name

2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-2-4-11-5-6-12-8(7-11)1-3-10-12/h1,3H,2,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDRHKOTBYPBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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